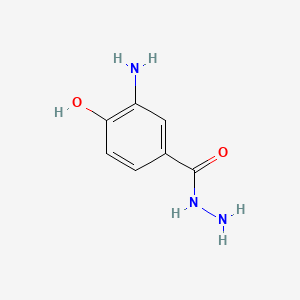

3-氨基-4-羟基苯甲酰肼

描述

3-Amino-4-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H9N3O2 . It is also known as A11538-03 . The compound appears as a brown powder .

Molecular Structure Analysis

The InChI Key of 3-Amino-4-hydroxybenzohydrazide is KNKNIBYXWQUDIH-UHFFFAOYSA-N . The SMILES representation is NNC(=O)C1=CC=C(O)C(N)=C1 .

Physical And Chemical Properties Analysis

3-Amino-4-hydroxybenzohydrazide has a molecular weight of 167.17 . It is a brown powder .

科学研究应用

Quantum Chemical Analysis

Experimental and theoretical quantum chemical studies on 4-hydroxybenzohydrazide (4HBH) and 4-aminobenzohydrazide (4ABH) were carried out using FTIR and FT-Raman spectral data. The studies focused on the structural characteristics, vibrational spectroscopic analysis, molecular electrostatic potential, and frontier molecular orbitals to understand the electronic properties of these compounds. The analysis revealed the stable molecular geometries, electronic and thermodynamic parameters, and potential energy distributions (PEDs) to explain the mixing of fundamental modes. This research demonstrates the impact of hydroxy and amino group substitutions on the characteristic vibrations of the ring and hydrazide group (Arjunan et al., 2013).

Degradation Studies

Research on the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one and related compounds, which share a structural similarity with 3-Amino-4-hydroxybenzohydrazide, revealed insights into their chemical behavior under different conditions. The study uncovered two mechanisms of decomposition in alkaline solutions and identified the formation of specific degradation products, contributing to understanding the chemical stability and potential environmental impact of these compounds (Gibson & Green, 1965).

Enzyme Metabolism and Bioremediation

Investigations into the enzymes of anaerobic metabolism of phenolic compounds revealed the conversion of 4-hydroxybenzoate and 3-hydroxybenzoate into their coenzyme A (CoA) thioesters by specific coenzyme A ligases. This research highlights the potential applications of these biochemical pathways in bioremediation and the degradation of environmental pollutants. Furthermore, the synthesis and characterization of novel esterases capable of hydrolyzing specific pesticides underscore the utility of microbial enzymes in environmental cleanup efforts (Biegert et al., 1993; Pandey et al., 2010).

Antimicrobial and Anticancer Properties

New derivatives of hydrazide compounds were synthesized and tested for their biological activity against pathogenic germs. The studies demonstrated the antimicrobial properties of these compounds, particularly against gram-positive bacteria, indicating their potential use in developing new antibacterial agents. Additionally, the synthesis and evaluation of certain hydrazide derivatives for anticancer activity against a panel of cancer cell lines revealed promising leads for further drug development (Ciugureanu et al., 1993; Bekircan et al., 2008).

Polymer Science

The preparation of polymer-bound trityl-hydrazines and their application in the solid-phase synthesis of partially protected peptide hydrazides demonstrated the versatility of hydrazide derivatives in polymer science. This work paves the way for the development of novel polymers and materials with tailored properties for specific applications (Stavropoulos et al., 2004).

安全和危害

属性

IUPAC Name |

3-amino-4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,8-9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKNIBYXWQUDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342917 | |

| Record name | 3-Amino-4-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxybenzohydrazide | |

CAS RN |

7450-57-9 | |

| Record name | 3-Amino-4-hydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)

![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)